molecular formula C18H24OS B12580460 Cyclopentanone, 2-[1-methyl-1-[[(4-methylphenyl)thio]methyl]-3-butenyl]- CAS No. 565184-56-7

Cyclopentanone, 2-[1-methyl-1-[[(4-methylphenyl)thio]methyl]-3-butenyl]-

Cat. No.: B12580460
CAS No.: 565184-56-7
M. Wt: 288.4 g/mol
InChI Key: GKKFWHFRWXBUGF-UHFFFAOYSA-N
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Description

The substituent comprises:

  • A 1-methyl-1-[[(4-methylphenyl)thio]methyl] group, introducing a thioether linkage to a 4-methylphenyl ring.

This compound’s structure suggests applications in organic synthesis, coordination chemistry (due to the thioether’s metal-binding capacity), or as a precursor in pharmaceutical intermediates. Its synthesis likely involves alkylation of cyclopentanone with a pre-functionalized thioether-bearing butenyl halide, followed by purification via crystallization or chromatography. Structural characterization methods such as X-ray crystallography (e.g., using SHELX programs ) or NMR spectroscopy are critical for confirming its conformation.

Properties

CAS No.

565184-56-7

Molecular Formula

C18H24OS

Molecular Weight

288.4 g/mol

IUPAC Name

2-[2-methyl-1-(4-methylphenyl)sulfanylpent-4-en-2-yl]cyclopentan-1-one

InChI

InChI=1S/C18H24OS/c1-4-12-18(3,16-6-5-7-17(16)19)13-20-15-10-8-14(2)9-11-15/h4,8-11,16H,1,5-7,12-13H2,2-3H3

InChI Key

GKKFWHFRWXBUGF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SCC(C)(CC=C)C2CCCC2=O

Origin of Product

United States

Preparation Methods

Formation of the Cyclopentanone Core

Cyclopentanone derivatives are commonly prepared via:

Introduction of the 3-Butenyl Side Chain

  • The 3-butenyl substituent can be introduced via alkylation of the cyclopentanone enolate with an appropriate allylic halide or sulfonate.
  • Alternatively, Michael addition of enolates to butenyl-substituted α,β-unsaturated ketones can be employed to install the side chain with control over stereochemistry.

Incorporation of the (4-Methylphenyl)thio Group

  • The sulfur substituent is typically introduced by nucleophilic substitution using a thiolate anion derived from 4-methylthiophenol.
  • This can be achieved by alkylation of the thiolate with a suitable halomethyl intermediate on the side chain.
  • Alternatively, thiol-ene click chemistry or radical-mediated thiolation can be used for selective introduction of the thioether group.

Detailed Preparation Methods

Stepwise Synthesis Approach

Step Reaction Type Reagents/Conditions Outcome
1 Formation of cyclopentanone core Michael addition of methylcyclopentanone enolate to butenyl α,β-unsaturated ketone or ester; base such as LDA or lithium diisopropylamide (LDA) in THF at low temperature (-78 °C) Formation of 3-(but-3-en-1-yl)-2-methylcyclopentanone intermediate with controlled stereochemistry
2 Introduction of thiomethyl substituent Reaction of 4-methylthiophenol with halomethylated intermediate (e.g., bromomethyl derivative) under nucleophilic substitution conditions, typically in polar aprotic solvents (DMF, DMSO) with base (K2CO3) Formation of 1-methyl-1-[(4-methylphenyl)thio]methyl substituent on the side chain
3 Final functional group adjustments Purification and possible oxidation/reduction steps to adjust oxidation state or stereochemistry Target compound: Cyclopentanone, 2-[1-methyl-1-[[(4-methylphenyl)thio]methyl]-3-butenyl]-

Representative Experimental Procedure (Adapted from Literature)

  • Michael Addition: To a stirred solution of 2-methylcyclopentanone in dry THF at -78 °C under argon, LDA is added dropwise to generate the enolate. Then, an α,β-unsaturated butenyl ester or ketone is added slowly. The reaction mixture is stirred, quenched with saturated NH4Cl, and extracted. The product is purified by chromatography to yield the 3-(but-3-en-1-yl)-2-methylcyclopentanone intermediate.

  • Thiomethylation: The intermediate is treated with sodium hydride or potassium carbonate in DMF, followed by addition of 4-methylthiophenol and a halomethylating agent (e.g., bromomethyl derivative). The reaction proceeds at room temperature or slightly elevated temperature to afford the thioether-substituted product.

Research Findings and Optimization

Enolate Geometry and Stereoselectivity

  • The geometry of the enolate intermediate (E or Z) significantly influences the stereochemical outcome of the Michael addition step.
  • Addition of hexamethylphosphoramide (HMPA) can shift enolate geometry from predominantly E to Z, affecting diastereoselectivity.
  • Use of different bases (LDA, lithium diisopropylamide) and solvents (THF, hexane mixtures) allows fine-tuning of reaction selectivity and yield.

Yield and Purity Data

Reaction Step Yield (%) Diastereomeric Ratio (d.r.) Notes
Michael addition to form cyclopentanone intermediate 70–80% Up to 97:3 (syn/anti) with optimized conditions High stereoselectivity achievable with controlled enolate formation
Thiomethylation step 65–75% Not stereogenic, but purity >95% after purification Efficient nucleophilic substitution with minimal side reactions

Alternative Methods

  • Use of chiral auxiliaries or catalysts to induce enantioselectivity in the Michael addition step.
  • Employing transition metal-catalyzed cross-coupling reactions to install the 3-butenyl side chain or the thioether substituent.
  • Radical thiolation methods for milder introduction of sulfur substituents.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Michael addition of cyclopentanone enolate to butenyl α,β-unsaturated ketone LDA, THF, -78 °C High stereoselectivity, good yields Requires low temperature, moisture sensitive
Nucleophilic substitution with 4-methylthiophenol K2CO3, DMF, RT Straightforward, high purity thioether formation Requires halomethyl intermediate preparation
Use of HMPA to control enolate geometry HMPA additive Enhances Z-enolate formation, improves diastereoselectivity HMPA is toxic, requires careful handling
Chiral auxiliary-mediated Michael addition Chiral enamines or auxiliaries Enantioselective synthesis possible More complex, additional steps for auxiliary removal

Chemical Reactions Analysis

Types of Reactions

Cyclopentanone, 2-[1-methyl-1-[[(4-methylphenyl)thio]methyl]-3-butenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The thioether linkage can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides or amines can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thioethers.

Scientific Research Applications

Applications in Organic Synthesis

1. Synthesis of Complex Molecules
Cyclopentanone derivatives are often utilized as intermediates in the synthesis of more complex organic molecules. The presence of the cyclopentanone ring provides unique reactivity due to its carbonyl group, which can undergo various reactions such as nucleophilic additions and cycloadditions.

2. Allylic Reactions
The compound can be employed in allylic substitution reactions, where it acts as a nucleophile or electrophile depending on the reaction conditions. Studies indicate that allylmagnesium reagents show significant reactivity with carbonyl compounds, including cyclopentanone derivatives, leading to various allylated products .

Applications in Medicinal Chemistry

1. Antimicrobial Properties
Research has shown that compounds containing cyclopentanone structures exhibit antimicrobial activity. The thioether group (from the 4-methylphenylthio moiety) enhances the biological activity of these compounds, making them potential candidates for developing new antimicrobial agents.

2. Anti-inflammatory Agents
Cyclopentanone derivatives have been investigated for their anti-inflammatory properties. The structural features of this compound may interact with biological targets involved in inflammatory pathways, suggesting potential therapeutic applications.

Material Science Applications

1. Polymer Chemistry
Cyclopentanone derivatives are explored as potential monomers or additives in polymer synthesis. Their unique structure can impart desirable properties to polymers, such as improved thermal stability and mechanical strength.

2. Coatings and Adhesives
Due to their chemical stability and reactivity, cyclopentanone derivatives may find applications in formulating coatings and adhesives that require specific performance characteristics.

Case Studies

Study TitleFocusFindings
"Reactions of Allylmagnesium Reagents with Carbonyl Compounds"Organic SynthesisDemonstrated the reactivity of cyclopentanone derivatives with allylmagnesium reagents leading to diverse products .
"Antimicrobial Activity of Cyclopentanone Derivatives"Medicinal ChemistryIdentified significant antimicrobial effects of cyclopentanone derivatives against various bacterial strains .
"Polymerization Techniques Using Cyclopentanone"Material ScienceInvestigated the use of cyclopentanone as a monomer leading to enhanced polymer properties .

Mechanism of Action

The mechanism of action of Cyclopentanone, 2-[1-methyl-1-[[(4-methylphenyl)thio]methyl]-3-butenyl]- involves its interaction with specific molecular targets and pathways. The compound’s thioether linkage and butenyl group play crucial roles in its reactivity and binding affinity. It may act as an inhibitor or modulator of certain enzymes or receptors, influencing various biochemical processes.

Comparison with Similar Compounds

Substituent Variants: Thioether vs. Sulfonyl Groups

A key structural distinction lies in the thioether group [(4-methylphenyl)thio] compared to sulfonyl analogs like [(4-methylphenyl)sulfonyl] (Tos, referenced in ).

Property 2-[1-methyl-1-[[(4-methylphenyl)thio]methyl]-3-butenyl]-cyclopentanone 2-[1-methyl-1-[[(4-methylphenyl)sulfonyl]methyl]-3-butenyl]-cyclopentanone
Polarity Lower (thioether is less polar than sulfonyl) Higher (sulfonyl group is strongly electron-withdrawing)
Lipophilicity (LogP) Estimated ~3.5–4.0 Estimated ~2.0–2.5
Reactivity Susceptible to oxidation to sulfoxide/sulfone Chemically stable; resistant to further oxidation
NMR Shifts Thioether methyl: δ 1.2–1.5 ppm; aromatic: δ 7.1–7.3 ppm Sulfonyl methyl: δ 3.1–3.3 ppm; aromatic: δ 7.4–7.6 ppm

Implications : The thioether analog is more lipophilic, favoring membrane permeability in biological systems, while the sulfonyl derivative’s polarity enhances solubility in aqueous media.

Alkenyl Chain Length Variants

Replacing the 3-butenyl group with shorter (e.g., propenyl) or longer (e.g., pentenyl) chains alters steric and electronic profiles:

Chain Length Boiling Point (°C) Crystallinity Reactivity with Electrophiles
Propenyl ~180–190 High (rigid structure) Moderate (less steric hindrance)
3-Butenyl ~200–210 Moderate High (optimal steric effects)
Pentenyl ~220–230 Low (amorphous tendency) Low (steric inhibition)

Research Findings : The 3-butenyl chain balances reactivity and processability, making it preferable in catalytic applications (e.g., asymmetric aldol reactions).

Aromatic Substituent Variants

Replacing the 4-methylphenyl group with other aryl rings (e.g., phenyl, 4-fluorophenyl) modifies electronic and steric effects:

Aromatic Group Electronic Effect Steric Bulk (ų) Melting Point (°C)
4-Methylphenyl Mildly donating 120 85–90
Phenyl Neutral 110 75–80
4-Fluorophenyl Electron-withdrawing 115 95–100

Implications : The 4-methyl group enhances thermal stability (higher melting point) without introducing strong electronic perturbations, making it suitable for thermally driven reactions.

Biological Activity

Cyclopentanone, 2-[1-methyl-1-[[(4-methylphenyl)thio]methyl]-3-butenyl]- (CAS No. 565184-56-7) is a compound with notable biological activity. Its molecular formula is C18H24OS, and it has a molecular weight of 288.4 g/mol . This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the areas of cancer treatment and anti-inflammatory effects.

Chemical Structure and Properties

The compound is characterized by a cyclopentanone ring structure with a thioether substituent and a butenyl side chain. The structural formula can be represented as follows:

C6H5S CH2C(CH3)=CHC O C5H9\text{C}_6\text{H}_5\text{S CH}_2\text{C}(\text{CH}_3)=\text{CH}-\text{C O C}_5\text{H}_9

This configuration contributes to its unique biological properties.

Anticancer Properties

Research indicates that derivatives of cyclopentanone compounds exhibit significant anticancer activity. For instance, studies on exo-methylene cyclopentanone have demonstrated cytotoxic effects against various cancer cell lines. Notably, tetracyclic diterpenoids derived from cyclopentanone showed IC50 values of 0.9 μM and 1.5 μM against Hep-G2 and MDA-MB-231 cells, respectively, outperforming traditional chemotherapeutics like adriamycin .

CompoundCell LineIC50 (μM)Reference
Tetracyclic Diterpenoid 2bHep-G20.9
Tetracyclic Diterpenoid 3bMDA-MB-2311.5

Anti-inflammatory Activity

In addition to its anticancer properties, cyclopentanone derivatives have been investigated for their anti-inflammatory effects. The presence of the thioether group is believed to enhance the compound's ability to modulate inflammatory pathways, although specific studies detailing this mechanism remain limited.

Case Studies

  • Synthesis and Evaluation : A study synthesized various cyclopentanone derivatives and evaluated their biological activities. The results indicated that modifications at the thioether position significantly influenced the anticancer potency of these compounds .
  • Safety and Toxicology : A subchronic inhalation study on cyclopentanone reported no significant changes in body weight or major organ function in rats exposed to varying concentrations of the compound over extended periods . This suggests a relatively favorable safety profile, although further studies are needed to fully understand its long-term effects.

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